molecular formula C15H13ClN6OS B2534593 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 880801-85-4

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B2534593
CAS No.: 880801-85-4
M. Wt: 360.82
InChI Key: RAEHTZSYCUGWCR-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (CAS 578736-90-0) is a triazole-based acetamide derivative characterized by a pyridin-3-yl substituent at the 5-position of the triazole ring and a 4-chlorophenyl group on the acetamide moiety. Its molecular formula is C₁₆H₁₅ClN₆OS, with a molecular weight of 385.87 g/mol . The compound’s structure combines a heterocyclic triazole core with a sulfanyl linker and a substituted acetamide, making it a candidate for diverse biological applications, including anti-inflammatory and antimicrobial activities .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6OS/c16-11-3-5-12(6-4-11)19-13(23)9-24-15-21-20-14(22(15)17)10-2-1-7-18-8-10/h1-8H,9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHTZSYCUGWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a derivative of 1,2,4-triazole, a class of heterocyclic compounds recognized for their diverse biological activities. This article explores the pharmacological profile of this compound, focusing on its antibacterial, antifungal, antiviral, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound features a triazole ring substituted with a pyridine moiety and a chlorophenyl acetamide group. The presence of sulfur in the triazole moiety enhances its reactivity and biological activity. The molecular formula is C_{12}H_{12ClN_5S with a molecular weight of approximately 283.77 g/mol.

Antibacterial Activity

Studies have shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that certain triazole derivatives had minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
Triazole Derivative AS. aureus3.125
Triazole Derivative BE. coli6.25
Target CompoundTBDTBD

Antifungal Activity

The antifungal potential of related triazole compounds has been extensively studied, particularly against strains such as Candida albicans. One investigation found that certain derivatives exhibited greater efficacy than fluconazole, with MIC values ≤ 25 µg/mL . The target compound's structural features suggest it may similarly inhibit fungal growth.

Antiviral Activity

Research indicates that triazole derivatives can also possess antiviral properties. For example, studies have shown that some compounds effectively inhibit viral replication in cell lines infected with viruses such as HSV-1 and CV-B4 . The mechanism often involves interference with viral enzymes or host cell pathways.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of 1,2,4-triazoles. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) cells . The target compound's ability to induce apoptosis or inhibit cell proliferation remains to be fully elucidated but is a promising area for future research.

Case Studies

Case Study 1: Antibacterial Screening
A series of synthesized triazole derivatives were screened for antibacterial activity against clinical isolates. Results indicated that compounds with specific substitutions on the triazole ring showed enhanced activity against resistant strains.

Case Study 2: Antifungal Efficacy
In another study focused on antifungal activity, a derivative similar to the target compound was tested against Candida species isolated from patients. The results showed that it outperformed traditional antifungals in terms of lower MIC values.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the triazole ring or substituents can significantly impact pharmacological properties. For example:

  • Substituent Effects : Electron-withdrawing groups such as chlorine enhance antibacterial activity.
  • Pyridine Influence : The presence of a pyridine ring can improve solubility and bioavailability.

Chemical Reactions Analysis

Triazole Ring Formation

The 1,2,4-triazole core is synthesized through cyclization of hydrazine derivatives with carbonyl-containing intermediates. For example:

  • Cyclization of Thiosemicarbazides : A thiosemicarbazide intermediate reacts with pyridine-3-carboxaldehyde under basic conditions (e.g., KOH/ethanol) to form the triazole ring12.

  • Microwave-Assisted Cyclization : Microwave irradiation reduces reaction time (e.g., 30–60 minutes vs. 12–24 hours conventionally) while improving yields (75–85%)3.

Acetamide Functionalization

Acylation of the amine group on the triazole is achieved using acetic anhydride or acetyl chloride in anhydrous dichloromethane (DCM), yielding the final acetamide derivative67.

Functional Group Transformations

The compound undergoes reactions at its amino, sulfanyl, and acetamide groups.

Amino Group Reactivity

  • Acylation : The 4-amino group reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amides3.

  • Diazotization : Under acidic conditions (HCl/NaNO₂), the amino group forms diazonium salts, enabling coupling reactions with aromatic amines2.

Sulfanyl Bridge Oxidation

  • Oxidation to Sulfoxide/Sulfone : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO₂-)45.

Acetamide Hydrolysis

  • Acidic/Basic Hydrolysis : The acetamide moiety hydrolyzes to carboxylic acid under reflux with HCl (6M) or NaOH (10%), though this reaction is limited due to steric hindrance1.

Cross-Coupling Reactions

The pyridinyl and chlorophenyl groups participate in metal-catalyzed couplings:

Reaction TypeConditionsProducts/ApplicationsYieldSource
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CBiaryl derivatives for drug design60–70%7
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-aryl derivatives55–65%6

Biological Interaction Studies

The compound’s reactivity with biological targets has been explored:

  • Enzyme Inhibition : It inhibits acetylcholinesterase (AChE) and carbonic anhydrase II (bCA-II) via hydrogen bonding with active-site residues (e.g., Ser203, His447)3.

  • Antimicrobial Activity : Structural derivatives show MIC values of 8–32 µg/mL against E. coli and S. aureus2.

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) degrades the triazole ring, forming pyridine-3-carboxylic acid and 4-chloroaniline as byproducts5.

  • Thermal Stability : Decomposes at 220–240°C without melting, confirmed by TGA-DSC1.

Comparative Reactivity Table

Functional GroupReactionReagents/ConditionsKey Observations
4-Amino (triazole) AcylationAc₂O, DCM, RT, 12hForms stable N-acetylated derivatives
Sulfanyl (-S-) OxidationH₂O₂ (30%), CH₃COOH, 60°CSelective oxidation to sulfone
Acetamide HydrolysisHCl (6M), reflux, 6hPartial hydrolysis due to steric effects

Comparison with Similar Compounds

Key Observations :

  • Pyridine positional isomers (pyridin-2-yl vs. pyridin-3-yl) influence electronic properties and binding affinity. For instance, pyridin-3-yl derivatives show improved anti-inflammatory activity compared to pyridin-2-yl analogs .

Pharmacological Activity Comparison

Anti-Inflammatory Activity

  • Target Compound Analogs: Derivatives with a pyridin-3-yl group and amino substitution (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) exhibited 1.28× higher activity than diclofenac sodium in rat formalin edema models .
  • Chlorophenyl vs. Phenoxyphenyl: The 4-chlorophenyl acetamide group in the target compound may enhance lipid solubility and membrane penetration compared to bulkier phenoxyphenyl groups () .

Antimicrobial and Anti-Exudative Activity

  • Electron-Withdrawing Groups: Chlorine substituents (e.g., 4-chlorophenyl) improve antimicrobial activity by increasing electrophilicity. For example, derivatives with Cl or NO₂ groups showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus .
  • Furan-2-yl Triazole Derivatives: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated anti-exudative activity comparable to diclofenac at 10 mg/kg doses .

Physicochemical Properties

Property Target Compound 6a (Allyl-pyridin-2-yl) 7b (Allyl-pyridin-3-yl)
Molecular Weight (g/mol) 385.87 357.44 385.87
Solubility Likely moderate (chlorophenyl) Low (allyl group) Moderate
Hydrogen Bond Acceptors 7 6 7

Notes:

  • The 4-chlorophenyl group increases molecular weight slightly compared to unsubstituted acetamides (6a) but improves lipophilicity .
  • Allyl-substituted analogs (6a, 7b) have lower melting points (161–184°C) due to reduced crystallinity compared to amino-substituted derivatives .

Q & A

Q. Basic Characterization :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (±1 ppm error tolerance) .
    Advanced Crystallography :
  • X-ray Diffraction : Single-crystal studies reveal intermolecular interactions (e.g., N–H···S hydrogen bonds) that stabilize the triazole core. Disordered pyridine rings may require refinement using SHELXL .
  • DFT Calculations : Compare experimental bond angles/energies with computational models to resolve ambiguities in tautomeric forms .

What in vivo models are used to assess anti-exudative activity, and how are dose-response relationships quantified?

Q. Basic Methodology :

  • Rat Carrageenan-Induced Pleurisy : Administer doses (10–50 mg/kg) intraperitoneally; measure exudate volume and leukocyte count after 4–6 hours .
  • Statistical Analysis : EC50_{50} values derived from nonlinear regression of dose-response curves (95% confidence intervals).
    Advanced Mechanistic Studies :
  • Cytokine Profiling : ELISA assays for TNF-α and IL-6 link activity to inflammatory pathway modulation.
  • SAR Insights : Pyridinyl substituents enhance activity compared to furan analogs (e.g., 30% reduction in exudate volume at 25 mg/kg) .

How do structural modifications (e.g., pyridine vs. furan substituents) impact biological efficacy?

Q. Basic SAR Trends :

Substituent Anti-Exudative Activity (EC50_{50}) Reference
Pyridin-3-yl12.5 μM
Furan-2-yl28.7 μM
Cyclohexyl>50 μM
Advanced Design :
  • Hydrophobic Interactions : Pyridine’s planar structure improves membrane permeability vs. bulkier cyclohexyl groups.
  • Electron-Withdrawing Effects : Chlorophenyl acetamide enhances hydrogen bonding with COX-2 active sites .

How can computational methods optimize synthesis and predict activity?

Q. Basic Workflow :

Reaction Path Search : Use Gaussian or ORCA for quantum mechanical modeling of transition states during alkylation .

Docking Studies : AutoDock Vina predicts binding affinities to inflammatory targets (e.g., COX-2).
Advanced Integration :

  • Machine Learning : Train models on PubChem data to predict regioselectivity in triazole derivatives .
  • High-Throughput Screening : Virtual libraries prioritize analogs with improved logP and polar surface area .

What safety protocols are critical for handling this compound?

Q. Basic Precautions :

  • PPE : Nitrile gloves, lab coat, and fume hood use (vapor pressure: 0.01 mmHg at 25°C).
  • Storage : Airtight containers under argon at 4°C to prevent oxidation .
    Advanced Hazards :
  • Aquatic Toxicity : LC50_{50} (Daphnia magna) = 2.4 mg/L; requires neutralization before disposal .

How are contradictory bioactivity data between studies reconciled?

Case Study : Discrepancies in EC50_{50} values for pyridinyl vs. furan derivatives may arise from:

  • Model Variability : Differences in rat strains or carrageenan concentrations .
  • Purity : HPLC purity thresholds (>95% vs. 90%) significantly alter efficacy metrics .

What strategies improve scalability without compromising yield?

Q. Advanced Process Chemistry :

  • Flow Reactors : Mitigate exothermic risks during alkylation by maintaining 25°C ± 2°C .
  • Catalytic Optimization : Replace KOH with milder bases (e.g., DBU) to reduce side-product formation .

How do intermolecular interactions influence crystallographic packing?

Q. Findings :

  • Hydrogen Bonds : N–H···O=C interactions between acetamide and triazole moieties stabilize monoclinic P21_1/c lattices .
  • π-Stacking : Pyridine rings align face-to-face (3.5 Å spacing), enhancing thermal stability (decomposition >200°C) .

What comparative studies benchmark this compound against existing anti-inflammatory agents?

Q. Data :

Compound Exudate Reduction (%) Reference
Target Compound65% (25 mg/kg)
Indomethacin70% (10 mg/kg)
Celecoxib75% (5 mg/kg)
Insights : While less potent than COX-2 inhibitors, the compound’s triazole core offers a novel scaffold for minimizing gastrointestinal toxicity .

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